molecular formula C18H18N4O4 B11978584 N'-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11978584
M. Wt: 354.4 g/mol
InChI Key: IGSBHJWBAHMGLF-ZVBGSRNCSA-N
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Description

N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound features a benzimidazole core linked to a trimethoxybenzylidene moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,3,4-Trimethoxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethoxybenzylidene moiety enhances its ability to interact with various molecular targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C18H18N4O4/c1-24-15-7-5-12(16(25-2)17(15)26-3)9-21-22-18(23)11-4-6-13-14(8-11)20-10-19-13/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-9+

InChI Key

IGSBHJWBAHMGLF-ZVBGSRNCSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3)OC)OC

solubility

47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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